molecular formula C20H21N5O2 B2369756 2-amino-1-(furan-2-ylmethyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836650-09-0

2-amino-1-(furan-2-ylmethyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2369756
CAS No.: 836650-09-0
M. Wt: 363.421
InChI Key: WSKCZZJHPRBJLI-UHFFFAOYSA-N
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Description

2-amino-1-(furan-2-ylmethyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with a unique structure that includes a furan ring, a pyrroloquinoxaline core, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(furan-2-ylmethyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include furan-2-carbaldehyde, 2-methylpropylamine, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(furan-2-ylmethyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while nucleophilic substitution can introduce various alkyl or aryl groups to the amino group .

Scientific Research Applications

2-amino-1-(furan-2-ylmethyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-1-(furan-2-ylmethyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Properties

IUPAC Name

2-amino-1-(furan-2-ylmethyl)-N-(2-methylpropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-12(2)10-22-20(26)16-17-19(24-15-8-4-3-7-14(15)23-17)25(18(16)21)11-13-6-5-9-27-13/h3-9,12H,10-11,21H2,1-2H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKCZZJHPRBJLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=CO4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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